molecular formula C7H11BN2O2 B11916372 (6-(Ethylamino)pyridin-3-yl)boronic acid

(6-(Ethylamino)pyridin-3-yl)boronic acid

Cat. No.: B11916372
M. Wt: 165.99 g/mol
InChI Key: WTGGJARSZGMIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(Ethylamino)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethylamino group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethylamino)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and functional group tolerance .

Mechanism of Action

The mechanism of action of (6-(Ethylamino)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

(6-(Ethylamino)pyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:

The unique combination of the ethylamino group and the boronic acid group in this compound provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

IUPAC Name

[6-(ethylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H11BN2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5,11-12H,2H2,1H3,(H,9,10)

InChI Key

WTGGJARSZGMIDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)NCC)(O)O

Origin of Product

United States

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